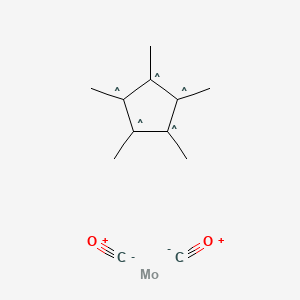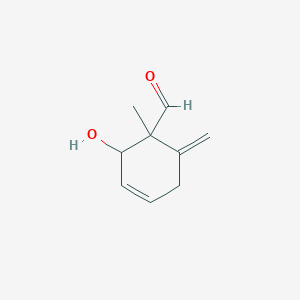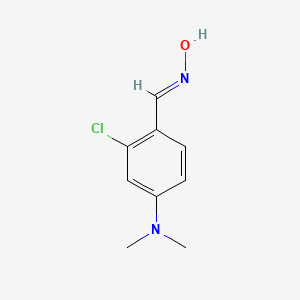
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by the presence of an ethoxymethoxy group and three methyl groups attached to the cyclohexane ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane with ethoxymethoxy and methyl groups under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the cyclohexane and facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert solvent, such as tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include the use of catalysts, such as palladium or platinum, to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and reactant concentrations, are carefully controlled to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) to introduce different functional groups onto the cyclohexane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction may produce cyclohexanol. Substitution reactions can result in the formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the study of conformational analysis and stereochemistry.
Biology: In biological research, the compound can be used as a model system to study the interactions of cycloalkanes with biological membranes and proteins.
Industry: In the industrial sector, Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- can be used as a solvent or intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to undergo conformational changes and participate in chemical reactions. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl- can be compared with other similar compounds, such as other substituted cyclohexanes. Some similar compounds include:
Cyclohexane,1,1,3-trimethyl-: This compound has a similar structure but lacks the ethoxymethoxy group, resulting in different chemical properties and reactivity.
Cyclohexane,1,1,5-trimethyl-: This compound is similar but does not have the ethoxymethoxy group, affecting its chemical behavior.
Cyclohexane,3-(methoxymethoxy)-1,1,5-trimethyl-: This compound has a methoxymethoxy group instead of an ethoxymethoxy group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(ethoxymethoxy)-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-5-13-9-14-11-6-10(2)7-12(3,4)8-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
UNLXQJFUEVOBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
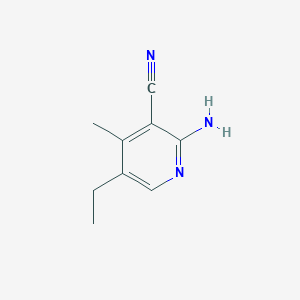
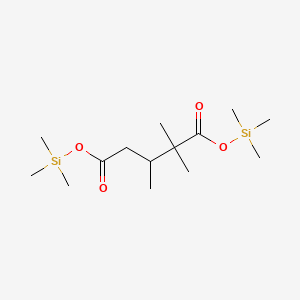
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

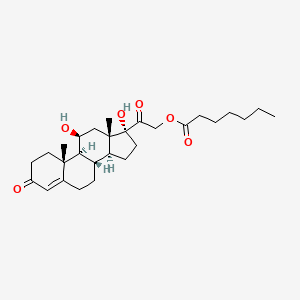
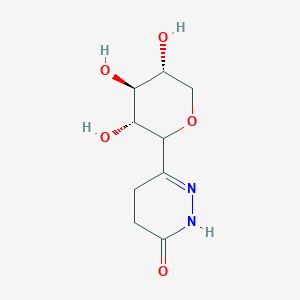

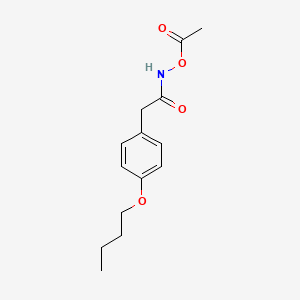
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)

